N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.36. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Behaviors and Determinations
Benzoxazole compounds, including derivatives similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, have been studied for their electrochemical behaviors. Research by Zeybek et al. (2009) highlights the electrochemical investigations of benzoxazole compounds, providing insights into their applications in electrochemical sensors and analytical chemistry. The study demonstrates techniques like cyclic voltammetry and differential pulse voltammetry for the quantitative determination of benzoxazoles, which could potentially apply to this compound for sensing applications (Zeybek et al., 2009).
Synthesis of Heterocyclic Compounds
The synthesis of quinazolino-1,3-benzothiazine derivatives, as reported by Szabo et al. (1992), involves reactions that are relevant to the synthesis and modification of this compound. These synthetic pathways can contribute to the development of new pharmaceuticals and materials with improved properties (Szabo et al., 1992).
Reactions and Potential Anticancer Applications
Jackson et al. (2000) explored reactions of some N-(2,5-dimethoxyaryl)thiobenzamides, leading to compounds that could serve as analogues for kuanoniamine A. This research suggests potential applications in developing anticancer agents, indicating that modifications on compounds like this compound could lead to new therapeutic agents (Jackson et al., 2000).
Hypoxia-Selective Antitumor Agents
Research on hypoxia-selective cytotoxins, including derivatives of benzamide, as conducted by Palmer et al. (1996), provides insights into the development of targeted cancer therapies. Such studies underscore the potential of this compound derivatives in creating more effective and selective antitumor agents (Palmer et al., 1996).
Structural and Functional Relationship Studies
Brockmann et al. (2014) delve into the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, highlighting the importance of molecular structure in determining biological activity. This research could inspire further studies on the biological activities of this compound and its derivatives, especially in the context of anticancer and antimicrobial applications (Brockmann et al., 2014).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-11-6-7-12(24-2)14-13(11)17-16(25-14)18-15(20)9-4-3-5-10(8-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBYHTWOUSEXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.